molecular formula C12H11BBrF2NO5 B8246941 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8246941
M. Wt: 377.93 g/mol
InChI Key: HBCGZLVRQNYTKN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, fluorine, and methoxy functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenyl ring: The phenyl ring is functionalized with bromine, fluorine, and methoxy groups through electrophilic aromatic substitution reactions.

    Cyclization: The functionalized phenyl ring undergoes cyclization with appropriate reagents to form the dioxazaborocane ring.

    Final modifications: The compound is further modified to introduce the methyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluoro-2-methoxybenzene: Shares a similar phenyl ring structure with bromine, fluorine, and methoxy groups.

    (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane: Contains similar functional groups but differs in the overall structure.

    (5-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid: Another compound with similar functional groups but different reactivity.

Uniqueness

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BBrF2NO5/c1-17-4-8(18)21-13(22-9(19)5-17)6-3-7(14)12(20-2)11(16)10(6)15/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCGZLVRQNYTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BBrF2NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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